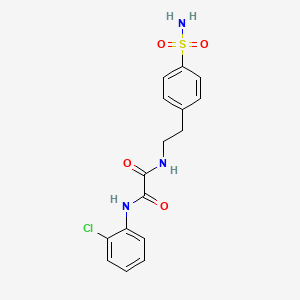
3-chloro-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a complex organic compound featuring a benzamide backbone. Its molecular structure, combining benzamide with a triazol ring and various substituents, enables distinct reactivity and potential applications across chemistry, biology, and materials science. This compound’s specificity offers a promising starting point for developing pharmaceuticals, agrochemicals, and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide typically follows multistep procedures. Starting with the preparation of intermediate components, such as the triazol ring and chlorobenzamide, a series of coupling and substitution reactions are conducted. Common synthetic routes include:
Formation of the furan-2-yl triazol intermediate via cyclization.
Introduction of the 3-chloro substituent on the benzamide ring.
Conjugation of intermediates under controlled conditions, often using catalysts like palladium or copper in an inert atmosphere.
Industrial Production Methods: Industrial production emphasizes scaling up from laboratory methods, optimizing reaction conditions, ensuring consistency, and cost-effectiveness. Continuous flow techniques and green chemistry principles are increasingly used to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The furan and triazol rings can be oxidized under strong oxidizing agents, leading to ring-opening or functionalization.
Reduction: Benzamide and triazol rings can be reduced using hydrogenation catalysts.
Substitution: Halogen (chlorine) can participate in substitution reactions, replacing the chlorine with other nucleophiles.
Common Reagents and Conditions: Reactions commonly use reagents like potassium permanganate (oxidation), palladium on carbon (reduction), and nucleophiles (substitution). Conditions often involve specific temperature and pH settings to favor desired outcomes.
Major Products: Oxidation typically yields ring-opened products, reduction results in partially or fully reduced compounds, and substitution reactions produce derivatives with varied functional groups.
Applications De Recherche Scientifique
Chemistry: 3-chloro-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide serves as a precursor for synthesizing more complex molecules and exploring new reaction pathways.
Biology and Medicine: The compound's structural complexity and functional groups are investigated for potential pharmaceutical applications, such as enzyme inhibitors or receptor ligands, owing to their ability to interact with biological macromolecules.
Industry: It is utilized in developing novel materials with specific properties, such as polymers with enhanced mechanical or thermal stability.
Mécanisme D'action
The compound's mechanism of action hinges on its ability to interact with specific molecular targets, such as enzymes or receptors. The functional groups in the benzamide, triazol, and furan rings enable diverse binding modes, either inhibiting or activating biological pathways. Pathways involved are often related to signal transduction, metabolic regulation, or molecular recognition.
Comparaison Avec Des Composés Similaires
Similar compounds include those with benzamide, triazol, or furan groups, but lacking the specific substitutions seen here. Examples include:
N-phenylbenzamide: simpler benzamide compound.
Triazol-based inhibitors: Compounds with similar triazol rings but different substituents.
Furan-containing derivatives: Molecules featuring furan rings but altered elsewhere.
The uniqueness of 3-chloro-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide lies in its intricate combination of these functional groups, offering unique reactivity and binding characteristics not found in simpler analogs.
Propriétés
IUPAC Name |
3-chloro-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c19-13-4-1-3-12(11-13)17(24)20-8-9-22-18(25)23(14-6-7-14)16(21-22)15-5-2-10-26-15/h1-5,10-11,14H,6-9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXLADOOFPXXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2746777.png)
![6-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2746779.png)


![Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate](/img/structure/B2746789.png)



![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2746793.png)
![(2S)-N-[2-(Prop-2-enoylamino)ethyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B2746795.png)




